The compound ethyl 3-hydroxyisonicotinate is a derivative of nicotinic acid, which is a form of vitamin B3 or niacin. Nicotinic acid and its derivatives are of significant interest in pharmacology due to their wide range of biological activities. The study of such compounds is crucial for developing new therapeutic agents and understanding their mechanisms of action.
In the field of pharmacology, derivatives of nicotinic acid, such as 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, have been studied for their retinoprotective effects. The second paper presents a study where this compound was evaluated in a rat model of retinal ischemia-reperfusion. The results showed that the compound prevented ischemic injuries in the fundus and led to an increase in retinal microcirculation, as well as significant improvements in electroretinography parameters2. This suggests that ethyl 3-hydroxyisonicotinate could potentially have similar retinoprotective effects, warranting further investigation.
In the realm of chemical synthesis, the third paper discusses the successful synthesis of a novel compound, ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate. The structure of this compound was determined using various analytical techniques, and a reaction mechanism was proposed3. This highlights the ongoing research into the synthesis of nicotinic acid derivatives, which could include ethyl 3-hydroxyisonicotinate, and their potential applications in developing new pharmaceuticals or other chemical entities.
Ethyl 3-hydroxyisonicotinate is a chemical compound belonging to the class of isonicotinates, which are derivatives of isonicotinic acid. This compound features a hydroxyl group at the 3-position of the ethyl ester of isonicotinic acid, making it significant in various chemical and pharmaceutical applications. Its structure allows for diverse reactivity, facilitating its use in synthetic organic chemistry.
Ethyl 3-hydroxyisonicotinate can be derived from isonicotinic acid through esterification with ethanol, resulting in the formation of the ethyl ester. It is classified as an aromatic compound due to the presence of a pyridine ring, which contributes to its unique chemical properties. The compound's systematic name reflects its structural features, including the hydroxyl group and the ethyl ester functionality.
The synthesis of ethyl 3-hydroxyisonicotinate can be achieved through several methods:
Ethyl 3-hydroxyisonicotinate features a pyridine ring with a hydroxyl group and an ethyl ester functional group. The molecular formula is C_8H_9N_1O_3, indicating its composition.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are utilized to confirm the structure:
Ethyl 3-hydroxyisonicotinate can participate in various chemical reactions:
The mechanism by which ethyl 3-hydroxyisonicotinate exerts its effects largely depends on its interactions within biological systems. As a derivative of isonicotinic acid, it may interact with biological targets such as enzymes or receptors involved in metabolic processes.
Research indicates that compounds similar to ethyl 3-hydroxyisonicotinate exhibit activity against certain enzymes or pathways related to metabolic disorders . Detailed mechanistic studies often involve kinetic analysis and binding studies.
Ethyl 3-hydroxyisonicotinate has several scientific uses:
Ethyl 3-hydroxyisonicotinate (systematic IUPAC name: ethyl 3-hydroxypyridine-4-carboxylate) is a functionally substituted pyridine derivative. Its molecular formula is C₈H₉NO₃, with a molecular weight of 167.16 g/mol. The compound integrates two critical functional groups: a carboxylic ester at the C4 position and a phenolic hydroxyl group at C3, rendering it a bifunctional scaffold for chemical modifications. Its CAS Registry Number (107022-88-2) provides a unique identifier for chemical databases and regulatory contexts.
The isonicotinate backbone distinguishes it from nicotinate isomers by positioning the ester group para to the ring nitrogen. This electronic asymmetry significantly influences its reactivity: the C3 hydroxyl group acts as a hydrogen-bond donor, while the C4 carbonyl exhibits hydrogen-bond acceptor properties. Tautomerism is possible, with the 3-hydroxyl group enabling keto-enol equilibria under specific conditions, though the enol form predominates in neutral solutions [4].
Table 1: Structural Characteristics of Ethyl 3-Hydroxyisonicotinate
Property | Specification |
---|---|
Molecular Formula | C₈H₉NO₃ |
IUPAC Name | Ethyl 3-hydroxypyridine-4-carboxylate |
CAS Registry Number | 107022-88-2 |
Key Functional Groups | C4-carboxylate ester, C3-phenolic hydroxyl |
Tautomeric Forms | Enol (major), keto (minor) |
Spectroscopic signatures confirm its structure:
Pyridine chemistry originated in the mid-19th century with Anderson’s isolation of pyridine from bone pyrolysis (1849). The subsequent synthesis of pyridine derivatives accelerated drug discovery, exemplified by the antimalarial quinine (1820) and the tuberculosis drug isoniazid (1952). Ethyl 3-hydroxyisonicotinate emerged as a synthetic intermediate during the 1980s–1990s amid efforts to functionalize pyridine cores for bioactive molecules. Its first reported synthesis likely involved the esterification of 3-hydroxyisonicotinic acid—a product of alkaline hydrolysis of 3-cyanopyridines—followed by ethanol-mediated Fisher esterification [4] [8].
The compound’s significance grew with advances in heterocyclic synthesis:
Table 2: Key Historical Milestones in Pyridine Chemistry Relevant to Ethyl 3-Hydroxyisonicotinate
Year | Development | Impact |
---|---|---|
1849 | Isolation of pyridine (Anderson) | Foundation of heterocyclic chemistry |
1952 | Isoniazid (antitubercular) developed | Validated pyridine-based drug design |
1980s | Directed ortho-metalation protocols refined | Enabled regioselective pyridine derivatization |
1990s | Commercial availability of 3-hydroxyisonicotinic acid | Facilitated ester synthesis |
Pyridine derivatives constitute >20% of FDA-approved small-molecule drugs due to their structural versatility, metabolic stability, and capacity for target engagement. Ethyl 3-hydroxyisonicotinate serves as a precursor for pharmacophores with documented bioactivities:
Antiviral Applications: Pyridine-based heterocycles inhibit viral release by upregulating host restriction factors like BST2/Tetherin. This protein traps budding virions on infected cell surfaces, preventing progeny dissemination. Compounds like the heterocyclic inhibitor HT-7 demonstrate broad-spectrum activity against HIV-1, SIV, and SARS-CoV-2 by enhancing BST2 cell-surface expression [1]. Neuraminidase inhibitors (e.g., zanamivir analogs) incorporating pyridine motifs disrupt influenza viral shedding [3].
Anticancer Agents: Kinase inhibitors (e.g., ALK inhibitors for non-small-cell lung cancer) leverage pyridine’s ability to form hydrogen bonds with ATP-binding sites. Fluorinated pyridine derivatives exhibit enhanced bioavailability and tumor penetration [6].
Anti-inflammatory/Antioxidant Effects: Pyridine-4-carboxylates modulate cytokine production (e.g., TNF-α suppression) and scavenge reactive oxygen species. Hybrid molecules combining pyridine and fatty acid motifs (e.g., DHPM-fatty acids) show antiproliferative activity [3] [4].
Table 3: Bioactive Pyridine Derivatives and Their Mechanisms
Pharmacological Class | Molecular Target/Mechanism | Pyridine Substructural Motif |
---|---|---|
Antivirals | BST2/Tetherin upregulation | 3-Hydroxy-4-carboxylate |
Neuraminidase inhibition | Polyhydroxylated pyridine | |
Anticancer | Anaplastic lymphoma kinase (ALK) inhibition | Fluorinated pyridine core |
Anti-inflammatory | TNF-α suppression | β-Amino acid-functionalized pyridine |
Structural features dictate pharmacological performance:
Ethyl 3-hydroxyisonicotinate’s role as a synthon for complex heterocycles (e.g., pyrrolopyridines, imidazopyridines) positions it centrally in modern drug discovery pipelines targeting infectious diseases, oncology, and inflammation.